Phenytoin Sodium

Salt form conversion Stoichiometric equivalence Therapeutic drug monitoring

Select this USP/EP monograph substance when your protocol requires the sodium salt—not the free acid. The compendial specification (98.0%–102.0% purity on dried basis) makes it the mandatory reference standard for identity, assay, and dissolution testing. Be aware of the ~8% drug content difference from phenytoin free acid, the pH 10–12.3 solubility window for injectables, and the distinct Tmax profiles of extended- vs. prompt-release forms. These differentiation points directly impact ANDA filings and clinical bridging.

Molecular Formula C15H11N2NaO2
Molecular Weight 274.25 g/mol
CAS No. 630-93-3
Cat. No. B1677685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenytoin Sodium
CAS630-93-3
Synonyms5,5-Diphenylhydantoin
5,5-diphenylimidazolidine-2,4-dione
Antisacer
Difenin
Dihydan
Dilantin
Diphenylhydantoin
Diphenylhydantoinate, Sodium
Epamin
Epanutin
Fenitoin
Hydantol
Phenytoin
Phenytoin Sodium
Sodium Diphenylhydantoinate
Molecular FormulaC15H11N2NaO2
Molecular Weight274.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3
InChIInChI=1S/C15H12N2O2.Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);/q;+1/p-1
InChIKeyFJPYVLNWWICYDW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility37.8 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 66 °F (NTP, 1992)
Insoluble in cold water
One gram dissolves in about 60 ml alcohol, about 30 ml acetone. Soluble in alkali hydroxides.
Soluble in acetic acid;  slightly soluble in ethyl ether, benzene, chloroform
In water, 32 mg/L at 22 °C
7.11e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Phenytoin Sodium CAS 630-93-3: Sodium Salt Formulation of the Narrow Therapeutic Index Anticonvulsant


Phenytoin sodium (CAS 630-93-3) is the monosodium salt of 5,5-diphenylhydantoin, a voltage-gated sodium channel blocker with a narrow therapeutic index (therapeutic serum concentration: 10–20 mcg/mL total phenytoin) [1]. The sodium salt formulation is employed to enhance aqueous solubility of the otherwise poorly water-soluble phenytoin free acid, though its injectable formulation requires a pH 10.0–12.3 cosolvent system containing 40% propylene glycol and 10% ethanol due to pH-dependent solubility limitations [2]. As a USP and EP monograph substance, phenytoin sodium specifications require 98.0%–102.0% purity on a dried basis with loss on drying not exceeding 2.5% [3].

Why Phenytoin Sodium Cannot Be Interchanged Freely with Free Acid, Prodrugs, or Alternative Formulations


Phenytoin exhibits nonlinear (saturable) pharmacokinetics with a narrow therapeutic window of 10–20 mcg/mL, where a 10% dosage increase can produce a disproportionate rise in serum levels and toxicity [1]. Consequently, even modest differences in salt form stoichiometry, dissolution characteristics, or route-specific bioavailability introduce clinically significant variability. The sodium salt contains approximately 8% less drug content than the equivalent mass of phenytoin free acid, necessitating dose adjustment and therapeutic drug monitoring upon switching [2]. Additionally, extended-release versus prompt-release capsules exhibit distinct Tmax profiles (4–12 hours vs. 1.5–3 hours), while intramuscular administration yields only 50–60% of the oral steady-state peak concentration [3][4]. These formulation- and salt-form-dependent differences preclude indiscriminate substitution without careful consideration of the specific product attributes required for a given application.

Quantitative Differentiation of Phenytoin Sodium (CAS 630-93-3) vs. Free Acid, Fosphenytoin, and Alternative Formulations


Phenytoin Sodium vs. Phenytoin Free Acid: ~8% Stoichiometric Drug Content Differential

Phenytoin sodium and phenytoin free acid are not interchangeable on a milligram-for-milligram basis due to stoichiometric differences. The free acid form of phenytoin contains approximately an 8% increase in drug content relative to an equivalent mass of the sodium salt [1]. This difference arises from the molecular weight contribution of the sodium counterion in the sodium salt (C15H11N2NaO2, MW 274.25) versus the free acid (C15H12N2O2, MW 252.27). Regulatory labeling explicitly warns that dosage adjustments and serum level monitoring may be necessary when switching between products formulated with the free acid and those formulated with the sodium salt [1].

Salt form conversion Stoichiometric equivalence Therapeutic drug monitoring Formulation substitution

Phenytoin Sodium vs. Fosphenytoin: Solubility-Driven Formulation and Administration Route Differentiation

Phenytoin sodium injection exhibits pH-dependent solubility that imposes significant formulation and administration constraints. At physiological pH 7.5, phenytoin has water solubility of only 100 μg/mL, necessitating a highly alkaline (pH 10.0–12.3) cosolvent vehicle containing 40% propylene glycol and 10% ethanol for injectable formulation [1]. In contrast, fosphenytoin sodium, a phosphate ester prodrug, is freely soluble in aqueous solutions at physiological pH and is compatible with standard intravenous solutions without cosolvents [2][3]. This solubility difference translates directly into clinically meaningful outcomes: fosphenytoin conversion half-life is 8–15 minutes following IV administration, enabling rapid attainment of therapeutic phenytoin concentrations without the precipitation risk inherent to phenytoin sodium when mixed with acidic IV fluids (e.g., dextrose 5%, pH 4.0) [3][4]. Furthermore, local tolerability data indicate that IV fosphenytoin is better tolerated than IV phenytoin sodium, with fewer adverse cardiovascular effects [5].

Prodrug conversion Aqueous solubility Intramuscular administration Formulation cosolvent Local tolerability

Extended-Release vs. Prompt-Release Phenytoin Sodium: Absorption Kinetics with 2.7–8× Tmax Differential

Extended phenytoin sodium capsules exhibit a distinctly slower and extended absorption profile compared to prompt phenytoin sodium capsules. The extended-release formulation produces peak blood concentrations at 4 to 12 hours post-administration, whereas prompt-release capsules achieve peak concentrations at 1.5 to 3 hours [1][2]. This represents a Tmax differential of approximately 2.7-fold to 8-fold, depending on the specific comparison point. Both formulations are phenytoin sodium salt, but their dissolution characteristics differ, with extended-release capsules meeting USP Dissolution Test 2 specifications [3]. The plasma half-life after oral administration averages 22 hours (range: 7–42 hours), and steady-state therapeutic levels are achieved at least 7–10 days after therapy initiation [4].

Extended-release formulation Dissolution testing Tmax Oral bioavailability Peak concentration timing

Phenytoin Sodium Intramuscular vs. Oral Administration: 50–60% Reduction in Peak Plasma Concentration

Intramuscular administration of phenytoin sodium results in significantly altered pharmacokinetics compared to oral administration due to poor aqueous solubility at physiological pH. Patients stabilized on a daily oral regimen of phenytoin experience a drop in peak blood levels to 50–60% of stable levels when crossed over to an equal intramuscular dose [1][2]. This drop is caused by slower and erratic absorption from the intramuscular injection site, which forms a depot of poorly soluble material that is eventually absorbed over an extended period [3]. Clinical guidance recommends that when intramuscular administration is required, the dose should be increased by 50% over the previously established oral dose to maintain therapeutic plasma levels, and upon returning to oral dosing, the dose should be reduced to half of the original oral dose for the first week to avoid drug accumulation [2].

Intramuscular bioavailability Route switching Therapeutic drug monitoring Absorption kinetics Depot effect

Phenytoin Sodium Process Sensitivity: Granule-Filled Capsules Fail USP Dissolution Specifications with Dissolution Decline from 77.6% to 42.3% Under Accelerated Stability Conditions

Phenytoin sodium, as a salt of a weakly acidic drug (pKa 8.3), is susceptible to disproportionation (conversion back to the poorly soluble free acid form) during manufacturing and storage, which directly impacts dissolution performance and bioavailability [1]. A systematic study of extended-release phenytoin sodium capsules demonstrated that granule-filled capsule formulations failed to meet USP dissolution specifications. Under accelerated stability conditions (40°C/75% RH for 4 weeks), physical mixture formulations exhibited dissolution decline from 77.56 ± 3.83% to 42.34 ± 4.31%, while water-granulated formulations declined from 63.96 ± 6.12% to 46.53 ± 2.91% [1]. XRPD and spectroscopic data confirmed that this dissolution deterioration was attributable to phase transformation of the drug, disproportionation, and/or excipient interactions [1]. These findings underscore that not all phenytoin sodium formulations are equivalent; manufacturing process variables and excipient selection critically influence product quality and potential clinical performance.

Disproportionation Dissolution stability Process parameters Manufacturing quality Extended-release formulation

Application Scenarios Where Phenytoin Sodium (CAS 630-93-3) Differentiation Drives Procurement Decisions


Reference Standard Procurement for Compendial Testing (USP/EP Monograph Compliance)

Phenytoin sodium is the specified monograph substance in both USP and EP compendia, making it the required reference standard for identity, purity, assay, and dissolution testing of phenytoin sodium drug products. The USP monograph specifies 98.0%–102.0% purity on a dried basis, with loss on drying not exceeding 2.5% and clarity/color of solution requiring not more than 4.0 mL of 0.10 N NaOH to produce a clear, colorless solution from 1.0 g of substance [1]. Phenytoin free acid cannot substitute for phenytoin sodium in these compendial tests due to the ~8% drug content differential and different physical-chemical properties. Analytical laboratories and QC facilities performing release testing of phenytoin sodium drug products must procure the sodium salt reference standard specifically to meet regulatory filing requirements [2].

Intravenous Formulation Development Requiring Bioavailability Control

For development of parenteral formulations where 100% bioavailability is required and fosphenytoin is not an option (e.g., cost considerations or specific prodrug conversion concerns), phenytoin sodium injection remains the reference standard. IV phenytoin sodium is 100% bioavailable compared to approximately 90% for oral capsules [1]. However, formulators must account for the pH 10.0–12.3 requirement with 40% propylene glycol/10% ethanol cosolvent, and ensure compatibility testing with infusion fluids to avoid precipitation—a known risk with acidic solutions such as dextrose 5% (pH 4.0) [2][3]. Formulations intended for central line administration require explicit validation of precipitation risk mitigation strategies, as precipitation has been documented to cause catheter occlusion [3].

Bioequivalence Studies for Generic Extended-Release Phenytoin Sodium Capsules

Generic manufacturers developing extended-release phenytoin sodium capsules must demonstrate bioequivalence to the reference listed drug (RLD), with specific attention to the Tmax differential of 4–12 hours versus prompt-release formulations (1.5–3 hours) [1][2]. In vitro dissolution must meet USP Dissolution Test 2 specifications for extended-release capsules [3]. Given documented process sensitivity and dissolution declines of 35 percentage points under accelerated stability conditions for suboptimal formulations, robust manufacturing process development and stability-indicating dissolution methods are critical for ANDA approval [4]. Procurement of high-quality phenytoin sodium API with validated excipient compatibility and controlled particle size distribution is essential to mitigate disproportionation risk during granulation and storage.

Preclinical Seizure Model Studies with Defined Pharmacokinetic Parameters

In amygdala-kindled rat models of complex partial seizures, phenytoin sodium injection has been used as the comparator arm against fosphenytoin. At an intraperitoneal dose of 50 mg/kg phenytoin sodium, maximal plasma concentrations reached approximately 30 μg/mL, with fosphenytoin (84 mg/kg equivalent dose) showing 83% relative bioavailability and significantly fewer failed injections resulting in non-detectable plasma concentrations [1]. For preclinical researchers selecting between phenytoin sodium and fosphenytoin for parenteral administration in rodents, the choice depends on whether the study requires a direct comparator to clinical phenytoin sodium injection (despite variable absorption and injection failure risk) or prioritizes reliable absorption with minimized injection site variability (fosphenytoin).

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